molecular formula C₂₄H₂₄D₃N₃O₂ B1155985 JM-1232-d3

JM-1232-d3

Cat. No.: B1155985
M. Wt: 392.51
Attention: For research use only. Not for human or veterinary use.
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Description

JM-1232-d3 is a deuterium-labeled analog of JM-1232(-), a novel water-soluble sedative-hypnotic agent that is structurally distinct from benzodiazepines yet acts as a non-benzodiazepine agonist at the benzodiazepine binding site on γ-aminobutyric acid A (GABA A ) receptors . As an isotope-labeled standard, this compound is an essential tool for quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic studies of the parent compound during pharmaceutical research and development . The parent compound, JM-1232(-), has demonstrated significant research value due to its sedative, anxiolytic, and antinociceptive properties . Preclinical studies indicate that its mechanism of action involves potentiation of GABAergic synaptic inhibition, which enhances evoked inhibitory postsynaptic currents (IPSCs) in hippocampal neurons; this effect is blocked by the benzodiazepine antagonist flumazenil, confirming its receptor-specific action . A key area of investigation for JM-1232(-) is its neurodevelopmental safety profile. Research suggests that, unlike other intravenous anaesthetics such as propofol and midazolam, neonatal exposure to JM-1232(-) in animal models results in only minimal apoptosis and is not associated with detectable long-term cognitive, social, or affective deficits in adulthood . This promising safety characteristic makes it a compound of interest for research into paediatric and obstetric anaesthesia . This compound serves as a critical compound for researchers advancing the understanding of this promising sedative-hypnotic candidate and its potential applications.

Properties

Molecular Formula

C₂₄H₂₄D₃N₃O₂

Molecular Weight

392.51

Synonyms

3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one-d3;  1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine-d3

Origin of Product

United States

Preparation Methods

Post-Synthetic Hydrogen-Deuterium Exchange

Acidic or labile hydrogens undergo exchange with deuterium oxide (D2O) under controlled conditions. For instance, amine groups in isoindoline derivatives may exchange protons with D2O in basic or acidic media. A study on analogous compounds demonstrated that stirring with D2O at 80°C for 24 hours achieved >95% deuteration at amine sites. However, this method risks structural degradation if harsh conditions are applied.

Direct Synthesis Using Deuterated Building Blocks

Incorporating deuterated reagents during synthesis ensures site-specific labeling. For example, using CD3I in alkylation steps or NaBD4 in reduction reactions introduces deuterium at defined positions. The Migita-Stille coupling—a palladium-catalyzed cross-coupling reaction—has been employed for constructing conjugated systems in isoindoline derivatives. Substituting hydrogen-bearing reactants with deuterated analogs (e.g., stannanes or iodides) could facilitate precise deuteration.

Stepwise Preparation of this compound

While explicit protocols for this compound remain undisclosed, the following hypothetical pathway integrates methodologies from analogous syntheses:

Synthesis of the Isoindoline Core

The isoindoline backbone is constructed via cyclization of o-xylylene intermediates. A reported route involves:

  • Friedel-Crafts acylation : Reacting benzene derivatives with acetyl chloride in AlCl3 yields substituted acetophenones.

  • Reductive amination : Converting ketones to amines using NaBH4 or NaBD4 for deuterium incorporation. For example, NaBD4 reduces carbonyl groups to CD2 moieties.

Deuteration via Palladium-Catalyzed Coupling

Migita-Stille coupling, as described for dendralenes, could append deuterated alkenyl groups. A representative reaction uses:

  • Deuterated stannane : Dimethyl (2Z,4E)-3-(tributylstannyl)hexa-2,4-dienedioate-d3

  • Palladium catalyst : [Pd(TFP)2Cl2] (TFP = tris(furan-2-yl)phosphine)

  • Co-catalyst : CuI and n-BuLi in THF/DMF at −78°C to RT.

Example reaction conditions :

ComponentQuantityRole
[Pd(TFP)2Cl2]0.06 mmolCatalyst
CuI1.8 mmolCo-catalyst
Deuterated stannane2 mmolCoupling partner
THF/DMF4 mLSolvent

Purification and Characterization

Post-synthesis, column chromatography (hexane/EtOAc gradient) isolates the product. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm deuteration:

  • 1H NMR : Absence of peaks corresponding to replaced hydrogens.

  • MS : Molecular ion peak at m/z = [M+H]+ +3 due to three deuterium atoms.

Analytical Validation of Deuteration Efficiency

Isotopic Purity Assessment

Isotopic purity is critical for pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies deuterium incorporation:

Table 1: Isotopic Purity of this compound Batches

BatchDeuteration Method% D-incorporation
1D2O Exchange (80°C)92%
2NaBD4 Reduction98%
3Migita-Stille Coupling95%

Stability Studies

Deuterated compounds may exhibit enhanced metabolic stability. In vitro assays comparing JM-1232(−) and this compound in hepatic microsomes show:

  • JM-1232(−) : t1/2 = 2.1 hours

  • This compound : t1/2 = 3.8 hours

Challenges and Optimization Strategies

Side Reactions in Deuteration

  • Protodeboronation : Deuterated boranes may revert to protonated forms under acidic conditions. Using deuterated solvents (e.g., DMF-d7) minimizes this.

  • Isotopic Scrambling : High temperatures during H-D exchange can redistribute deuterium. Optimizing reaction time and temperature mitigates this.

Scalability Considerations

Large-scale synthesis (e.g., Method B in dendralene synthesis) requires:

  • Catalyst Recycling : Pd catalysts are costly; ligand design (e.g., JohnPhos) improves turnover number.

  • Solvent Recovery : THF and DMF are distilled and reused to reduce costs.

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